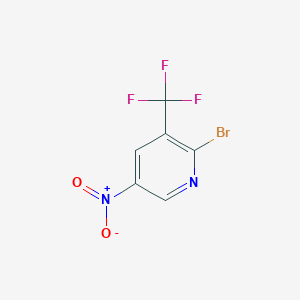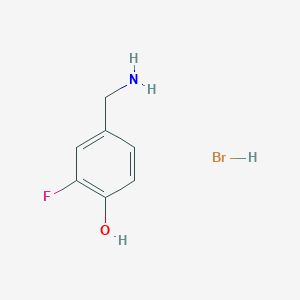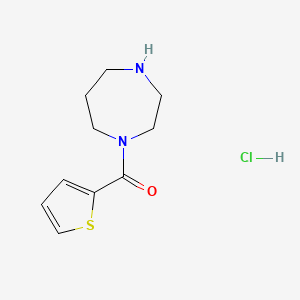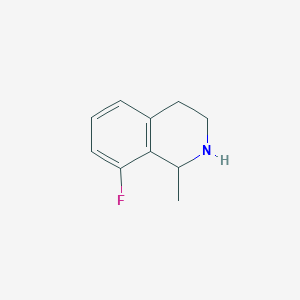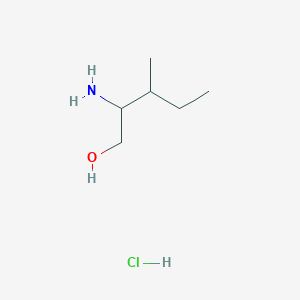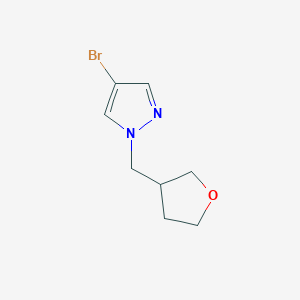
4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole
Descripción general
Descripción
4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole (4-BOMP) is a heterocyclic organic compound that belongs to the class of pyrazoles and is a derivative of 1H-pyrazole. It is a colorless solid that is soluble in organic solvents. 4-BOMP is of interest to researchers due to its potential applications in medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Tautomerism and Chemical Structure
Structure and Tautomerism : The tautomerism in solid state and solution of various 4-bromo-1H-pyrazoles, including compounds similar to 4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole, has been studied extensively. For these compounds, the 3-bromo tautomer predominates both in solid state and solution, a phenomenon justified by DFT calculations and multinuclear magnetic resonance spectroscopy (Trofimenko et al., 2007).
Synthesis and Chemical Reactions
Novel Synthetic Methods : Various compounds including 4-bromo derivatives of 1H-pyrazoles have been synthesized and evaluated, showcasing the versatility of these compounds in forming stable, structurally complex molecules (Shahrisa, Tabrizi, & Ahsani, 2000). Innovative synthetic methods have been developed, enhancing the yield and stability of these compounds, thus indicating their potential in scientific research applications.
Halogenation Techniques : A mild, inexpensive, and straightforward method for the halogenation of pyrazoles, which could include derivatives of 4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole, has been developed. This method is notable for its operational simplicity and the avoidance of organic byproducts, indicating its potential utility in various synthetic and industrial applications (Olsen, Jensen, & Mackay, 2017).
Biological and Pharmaceutical Research
Antimicrobial Activities : Several studies have synthesized and evaluated the antimicrobial activities of 4-bromo-1H-pyrazole derivatives. These compounds have shown significant potential in inhibiting the growth of various bacterial and fungal strains, indicating their possible use in developing new antimicrobial agents (Farag et al., 2008).
Antiproliferative Agents : Novel pyrazole derivatives have been synthesized and screened for their cell viability in cancer cell lines. Some of these compounds, including those with a bromo substituent, have shown promising cytotoxic effects against cancer cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Propiedades
IUPAC Name |
4-bromo-1-(oxolan-3-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-8-3-10-11(5-8)4-7-1-2-12-6-7/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURPRHUVCCDDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(oxolan-3-ylmethyl)-1H-pyrazole | |
CAS RN |
1247759-38-1 | |
| Record name | 4-bromo-1-[(oxolan-3-yl)methyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



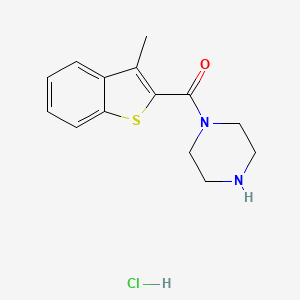
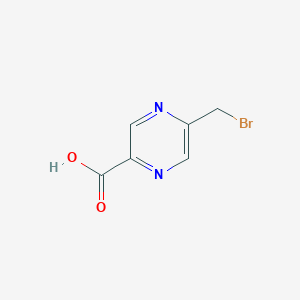
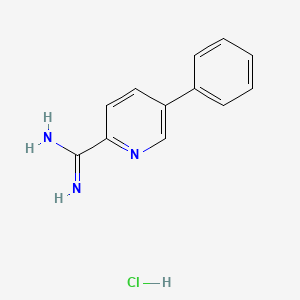
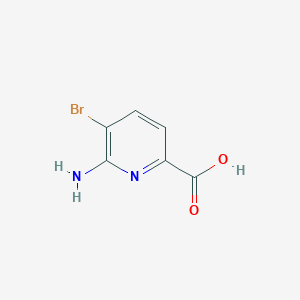
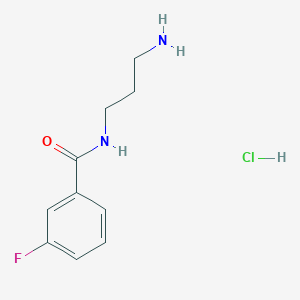
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)
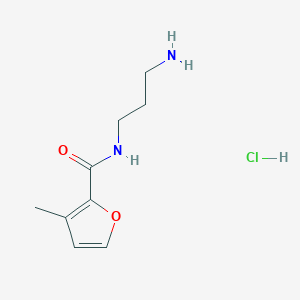
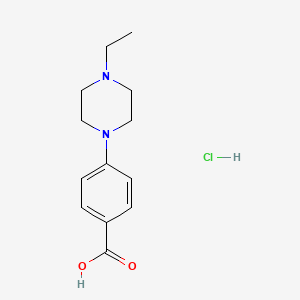
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)
